molecular formula C16H14N2O2 B5625274 3-(4-methylphenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole

3-(4-methylphenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole

Cat. No.: B5625274
M. Wt: 266.29 g/mol
InChI Key: WTAFXRDHOFMKGA-UHFFFAOYSA-N
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Description

3-(4-methylphenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylphenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methylbenzohydrazide with phenoxyacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and efficiency in industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(4-methylphenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction can produce hydroxylated derivatives.

Scientific Research Applications

3-(4-methylphenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: It is used in the design of new pharmaceuticals due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Material Science: The compound’s unique structure makes it suitable for use in organic electronics and photonic materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.

Mechanism of Action

The mechanism of action of 3-(4-methylphenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and π-π interactions with target proteins, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole
  • 3-(4-methoxyphenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole
  • 3-(4-nitrophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole

Uniqueness

Compared to similar compounds, 3-(4-methylphenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole exhibits unique properties due to the presence of the methyl group on the phenyl ring. This methyl group can influence the compound’s lipophilicity, electronic distribution, and steric effects, potentially enhancing its biological activity and selectivity.

Properties

IUPAC Name

3-(4-methylphenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-12-7-9-13(10-8-12)16-17-15(20-18-16)11-19-14-5-3-2-4-6-14/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTAFXRDHOFMKGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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